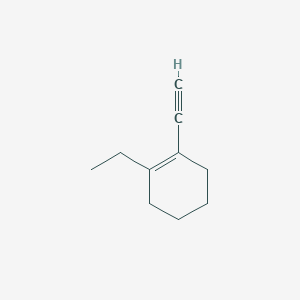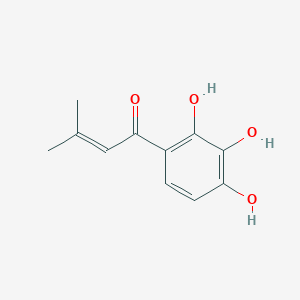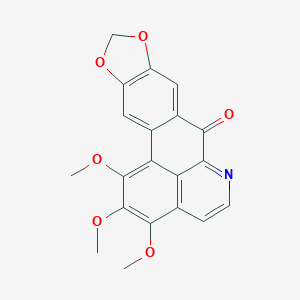
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C (OLU-C) is a novel antifungal compound that has shown promising results in scientific research. It is a derivative of polyoxin C, a natural product isolated from the fermentation broth of Streptomyces cacaoi var. asoensis. OLU-C has been shown to have potent antifungal activity against a wide range of fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.
Mecanismo De Acción
The mechanism of action of N-epsilon-(Octanoyl)lysyl-uracil polyoxin C is not fully understood. It is believed that N-epsilon-(Octanoyl)lysyl-uracil polyoxin C inhibits the biosynthesis of fungal cell wall components, such as chitin and beta-glucan. N-epsilon-(Octanoyl)lysyl-uracil polyoxin C has also been shown to disrupt fungal membrane integrity and cause leakage of intracellular contents.
Biochemical and Physiological Effects:
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C has been shown to have low toxicity in vitro and in vivo. It does not affect the growth of mammalian cells at concentrations that are effective against fungal pathogens. N-epsilon-(Octanoyl)lysyl-uracil polyoxin C has also been shown to have low potential for drug-drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-epsilon-(Octanoyl)lysyl-uracil polyoxin C in lab experiments is its potent antifungal activity against a wide range of fungal pathogens. Another advantage is its low toxicity and low potential for drug-drug interactions. One limitation of using N-epsilon-(Octanoyl)lysyl-uracil polyoxin C is its high cost compared to other antifungal agents.
Direcciones Futuras
There are several future directions for research on N-epsilon-(Octanoyl)lysyl-uracil polyoxin C. One direction is to investigate the mechanism of action of N-epsilon-(Octanoyl)lysyl-uracil polyoxin C in more detail. Another direction is to study the pharmacokinetics and pharmacodynamics of N-epsilon-(Octanoyl)lysyl-uracil polyoxin C in animal models and humans. Additionally, the efficacy of N-epsilon-(Octanoyl)lysyl-uracil polyoxin C in combination with other antifungal agents should be explored. Finally, the potential of N-epsilon-(Octanoyl)lysyl-uracil polyoxin C for use in clinical settings should be investigated.
Métodos De Síntesis
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C is synthesized by the reaction of polyoxin C with octanoyl chloride and N-epsilon-(tert-butoxycarbonyl)lysine methyl ester. The reaction is carried out in the presence of triethylamine and dichloromethane at room temperature. The product is then purified by column chromatography to obtain N-epsilon-(Octanoyl)lysyl-uracil polyoxin C in high yield and purity.
Aplicaciones Científicas De Investigación
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C has been extensively studied for its antifungal activity. In vitro studies have shown that N-epsilon-(Octanoyl)lysyl-uracil polyoxin C has potent activity against a wide range of fungal pathogens, including fluconazole-resistant strains of Candida albicans. In vivo studies have shown that N-epsilon-(Octanoyl)lysyl-uracil polyoxin C is effective in treating systemic candidiasis in mice. N-epsilon-(Octanoyl)lysyl-uracil polyoxin C has also been shown to have synergistic activity with other antifungal agents, such as amphotericin B and caspofungin.
Propiedades
Número CAS |
100566-83-4 |
|---|---|
Nombre del producto |
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C |
Fórmula molecular |
C24H39N5O9 |
Peso molecular |
541.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-amino-7-(heptylamino)-7-oxoheptanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C24H39N5O9/c1-2-3-4-5-8-12-26-15(30)10-7-6-9-14(25)21(34)28-17(23(35)36)20-18(32)19(33)22(38-20)29-13-11-16(31)27-24(29)37/h11,13-14,17-20,22,32-33H,2-10,12,25H2,1H3,(H,26,30)(H,28,34)(H,35,36)(H,27,31,37)/t14-,17-,18-,19+,20+,22+/m0/s1 |
Clave InChI |
KQXVKGBKQDWQIX-WIPOLACYSA-N |
SMILES isomérico |
CCCCCCCNC(=O)CCCC[C@@H](C(=O)N[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
SMILES |
CCCCCCCNC(=O)CCCCC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
SMILES canónico |
CCCCCCCNC(=O)CCCCC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
Otros números CAS |
100566-83-4 |
Sinónimos |
N-epsilon-(octanoyl)lysyl-uracil polyoxin C Oct-Lys-UPOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



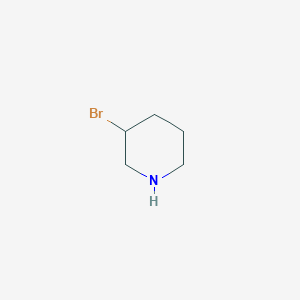


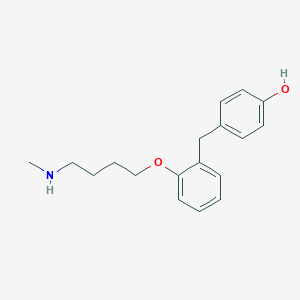

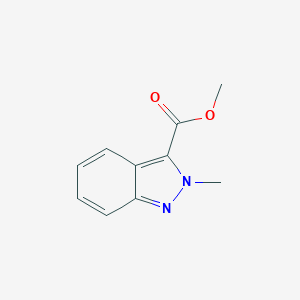

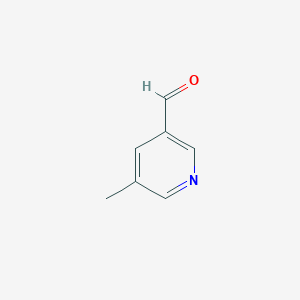

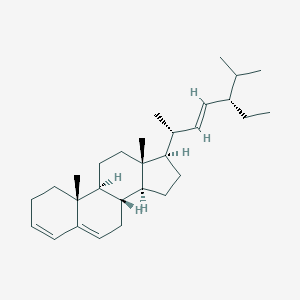
![calcium;[(2R)-2,3-dihydroxypropyl] phosphate](/img/structure/B33947.png)
